molecular formula C8H14N2O B1488516 2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}ethan-1-one CAS No. 1250144-16-1

2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}ethan-1-one

Cat. No.: B1488516
CAS No.: 1250144-16-1
M. Wt: 154.21 g/mol
InChI Key: XBKLMRFBNZNHHK-UHFFFAOYSA-N
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Description

2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}ethan-1-one is a chemical compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of corresponding amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research, including chemistry, biology, medicine, and industry. It can be used as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for the synthesis of more complex molecules. In biology and medicine, it may be used in the development of pharmaceuticals and as a tool in biochemical studies.

Mechanism of Action

The mechanism by which 2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}ethan-1-one exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may vary depending on the context in which the compound is used, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

  • Azabicyclo[2.2.1]heptane-3-carboxylic acid: A related compound with a similar bicyclic structure.

  • 2,7-Diazabicyclo[2.2.1]heptanes: Another class of compounds with nitrogen atoms in the bicyclic structure.

Uniqueness: 2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}ethan-1-one is unique due to its specific amino group placement and the presence of the bicyclic structure, which can influence its reactivity and applications compared to similar compounds.

Properties

IUPAC Name

2-amino-1-(2-azabicyclo[2.2.1]heptan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c9-4-8(11)10-5-6-1-2-7(10)3-6/h6-7H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKLMRFBNZNHHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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